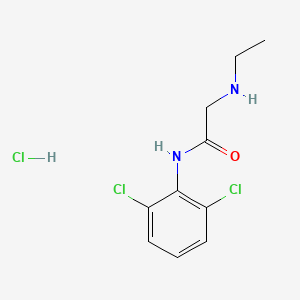

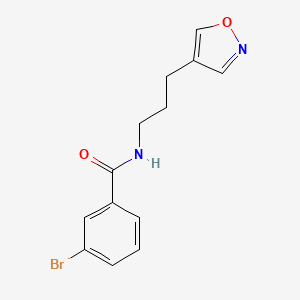

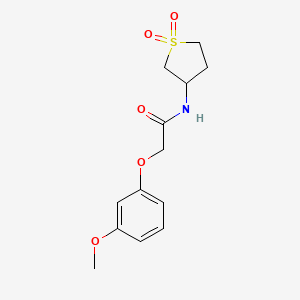

![molecular formula C16H16FN3O2S2 B2751269 (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide CAS No. 1173585-69-7](/img/structure/B2751269.png)

(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2(3H)-ylidene group, a 4-fluoro-3-(2-methoxyethyl)benzyl group, and a 2,4-dimethylthiazole-5-carboxamide group. These groups suggest that the compound might have interesting chemical properties and could potentially be used in a variety of applications, such as in the development of new pharmaceuticals or materials .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a different functional group. For example, the benzo[d]thiazol-2(3H)-ylidene group might be formed through a condensation reaction, while the 2,4-dimethylthiazole-5-carboxamide group could be formed through an amide coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d]thiazol-2(3H)-ylidene group would likely contribute to the compound’s aromaticity, while the 4-fluoro-3-(2-methoxyethyl)benzyl group could potentially introduce steric hindrance .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of its various functional groups. For instance, the benzo[d]thiazol-2(3H)-ylidene group might participate in electrophilic aromatic substitution reactions, while the 2,4-dimethylthiazole-5-carboxamide group could potentially undergo hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the benzo[d]thiazol-2(3H)-ylidene group might increase the compound’s aromaticity and stability, while the 4-fluoro-3-(2-methoxyethyl)benzyl group could potentially affect its solubility .Scientific Research Applications

Synthesis and Application in Heterocyclic Compound Development

Research has shown that thiazole and benzothiazole derivatives play a crucial role in the development of heterocyclic compounds with potential analgesic and anti-inflammatory activities. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has demonstrated significant COX-2 inhibition, along with notable analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Thiazole derivatives have been identified as promising agents for antimicrobial applications. A study synthesizing 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed a novel class of promising antibacterial agents, showcasing significant activity against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). This suggests potential applications of similar compounds in addressing bacterial infections.

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their corrosion inhibiting properties. Experimental and theoretical studies have highlighted two benzothiazole derivatives' effectiveness against steel corrosion in acidic solutions, indicating their potential as corrosion inhibitors (Hu et al., 2016).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It has been observed that the compound exhibits luminescent properties .

Biochemical Pathways

The compound’s impact on biochemical pathways is currently under investigation. Preliminary studies suggest that it may be involved in pathways related to luminescence and electron transfer .

Pharmacokinetics

It has been noted that the compound exhibits good thermal and electrochemical stability . This could potentially influence its bioavailability, as compounds with good stability are often more resistant to metabolic degradation .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its luminescent properties, it is possible that the compound could be used as a fluorescent probe in cellular imaging studies .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this particular compound, factors such as temperature, pH, and the presence of other chemicals could potentially affect its luminescent properties and, consequently, its mode of action .

Properties

IUPAC Name |

N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,4-dimethyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2S2/c1-9-14(23-10(2)18-9)15(21)19-16-20(7-8-22-3)13-11(17)5-4-6-12(13)24-16/h4-6H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXWBZWUNZOOGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

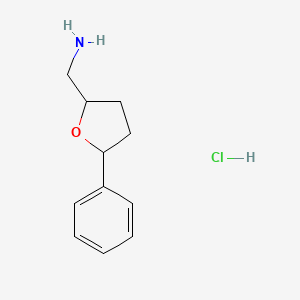

![methyl 3-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2751198.png)

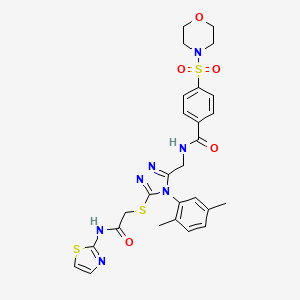

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2751199.png)

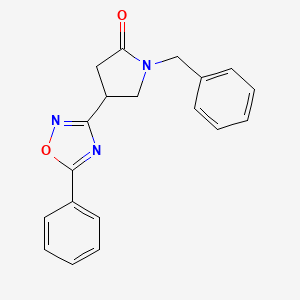

![Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2751200.png)

![4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2751209.png)